molecular formula C3H7N3O3 B1203381 N-(Carboxyaminomethyl)urea

N-(Carboxyaminomethyl)urea

Cat. No.: B1203381
M. Wt: 133.11 g/mol
InChI Key: HEQOQFYJHRGZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Carboxyaminomethyl)urea is a chemical compound with the molecular formula C3H7N3O3 and a molecular weight of 133.11 g/mol. It is registered in the PubChem database under the identifier CID 440998 . As a urea derivative, this compound belongs to a class of molecules with significant relevance in chemical and biological research. Urea derivatives are widely utilized in medicinal chemistry as key pharmacophores due to their ability to form stable hydrogen bonds with biological targets, which is crucial for modulating drug potency and selectivity . They also serve as versatile building blocks in organic synthesis and are increasingly important in the development of covalent organic frameworks (COFs) for applications like catalysis and gas adsorption . Researchers value urea-based compounds for their conformational properties and their role in organocatalysis, where they can act as hydrogen-bonding donors to facilitate various transformations . The specific research applications and mechanism of action for this compound are an area for ongoing investigation. This product is provided "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

(carbamoylamino)methylcarbamic acid

InChI

InChI=1S/C3H7N3O3/c4-2(7)5-1-6-3(8)9/h6H,1H2,(H,8,9)(H3,4,5,7)

InChI Key

HEQOQFYJHRGZCD-UHFFFAOYSA-N

SMILES

C(NC(=O)N)NC(=O)O

Canonical SMILES

C(NC(=O)N)NC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation of N Carboxyaminomethyl Urea and Its Analogues

Direct Synthesis Routes for N-(Carboxyaminomethyl)urea

Direct synthesis approaches focus on constructing the this compound molecule from fundamental building blocks. These strategies include condensation reactions, the use of isocyanate intermediates, and pathways involving carbonylation and decarboxylation.

Condensation reactions represent a fundamental approach to forming the urea (B33335) linkage in this compound. These methods typically involve the reaction of an amine with a carbonyl-containing compound. Carbamoylation, the transfer of a carbamoyl (B1232498) group, is a key strategy within this category.

One common method involves the reaction of glycine (B1666218) or its esters with a source of the carbamoyl group. For instance, reacting glycine with urea can lead to the formation of this compound, although this often requires harsh conditions and can result in a mixture of products. wikipedia.org A more controlled approach is the use of potassium isocyanate with glycine or its derivatives. rsc.orgrsc.org This reaction is often performed in an aqueous solution, and the pH is a critical parameter to control the reactivity of the amine and the stability of the resulting product. rsc.org The nucleophilic addition of the amino group of glycine to isocyanic acid (generated in situ from the cyanate (B1221674) salt) forms the desired urea derivative. researchgate.net

The choice of solvent and reaction conditions can significantly influence the yield and purity of the product. Water is often used as a solvent for its environmental benefits and its ability to dissolve the starting materials. rsc.orgrsc.org The use of co-solvents may be necessary in some cases to improve solubility. The reaction temperature is also a key factor, with milder temperatures often favored to prevent side reactions. rsc.org

Starting Material 1Starting Material 2Key Reagents/ConditionsProductReference
GlycinePotassium IsocyanateWater, HClThis compound rsc.orgrsc.org
Glycine Methyl EsterUreaHeatN-(Methoxycarbonylaminomethyl)urea wikipedia.org
Various AminesPotassium IsocyanateWaterN-Substituted Ureas rsc.org

This table provides a summary of representative condensation and carbamoylation reactions for the synthesis of this compound and its analogues.

The use of isocyanate intermediates is a versatile and widely employed strategy for the synthesis of ureas, including this compound and its analogues. rsc.orgresearchgate.net Isocyanates are highly reactive electrophiles that readily react with amines to form urea linkages. organic-chemistry.org

A common approach involves the in situ generation of an isocyanate from a corresponding amine or carboxylic acid derivative, which is then trapped by an amino acid or its ester. organic-chemistry.orgorganic-chemistry.org For example, the Hofmann, Curtius, or Lossen rearrangements can be used to convert a carboxylic acid amide, acyl azide (B81097), or hydroxamic acid, respectively, into an isocyanate. organic-chemistry.org This isocyanate can then react with glycine or a glycine ester to yield the target urea derivative.

Alternatively, stable isocyanate precursors can be prepared and isolated before reaction with the amine component. For example, glycine methyl ester can be reacted with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene (B27547) to generate glycine methyl ester isocyanate. prepchem.comchemicalforums.com This isocyanate can then be reacted with ammonia (B1221849) or another amine to form the corresponding urea. chemicalforums.com The use of phosgene and its derivatives requires careful handling due to their high toxicity. nih.gov Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), have also been developed and are widely used for the synthesis of ureas. nih.gov

Isocyanate PrecursorAmine NucleophileKey Reagents/ConditionsProductReference
Glycine Methyl Ester Hydrochloride-Diphosgene, DioxaneGlycine Methyl Ester Isocyanate prepchem.com
Primary AmidesAmmoniaPhenyliodine diacetate (PIDA)N-Substituted Ureas organic-chemistry.org
Leu-methyl esterAmino AcidsTriphosgene, TriethylamineDipeptide Urea Analogues avcr.cz

This table illustrates the use of isocyanate intermediates in the synthesis of this compound analogues.

Carbonylation reactions, which involve the introduction of a carbonyl group, offer another direct route to ureas. researchgate.net These methods can utilize carbon monoxide (CO) or other carbonyl sources. acs.orgorganic-chemistry.org Palladium-catalyzed carbonylation of amines in the presence of an oxidant can lead to the formation of ureas. nih.govsci-hub.se While effective, these methods often require high pressures of CO and may have limited substrate scope. acs.org

Decarboxylation reactions can also be employed in the synthesis of ureas. For instance, the oxidative decarboxylation of oxamic acids can generate carbamoyl radicals, which can then be converted to isocyanates and trapped by amines to form unsymmetrical ureas. sci-hub.sesci-hub.se This approach provides a route to ureas under milder, photocatalyzed conditions. sci-hub.se

Another strategy involves the use of metal carbonyls as a safer alternative to gaseous carbon monoxide. chemistryviews.org For example, chromium hexacarbonyl can be used in a palladium-catalyzed reaction to synthesize symmetrical and unsymmetrical ureas from aryl iodides, sodium azide, and amines. chemistryviews.org The reaction proceeds through a carbonylation of the aryl iodide, followed by anion exchange with the azide, a Curtius rearrangement to form an isocyanate, and finally, nucleophilic addition of the amine. chemistryviews.org

Starting Material 1Starting Material 2Carbonyl Source/CatalystKey FeaturesReference
Primary Aliphatic Amines-[(11)C]Carbon Monoxide / Pd(PPh3)2Cl2Synthesis of radiolabelled ureas nih.gov
Oxamic AcidsAminesVisible Light / PANI-g-C3N4-TiO2Photocatalyzed oxidative decarboxylation sci-hub.se
Aryl IodidesAminesChromium Hexacarbonyl / Pd(OAc)2/PPh3Safe alternative to CO gas chemistryviews.org

This table summarizes various carbonylation and decarboxylation pathways for the synthesis of urea derivatives.

Indirect Synthesis via Precursor Transformation

Indirect synthetic routes to this compound and its analogues involve the modification of pre-existing molecules that already contain a urea or a related functional group. These methods include the derivatization of amino acids and the modification of existing urea scaffolds.

The functional groups present in amino acids, namely the amino and carboxylic acid groups, provide convenient handles for their conversion into urea derivatives. amerigoscientific.com A common strategy is the N-carbamoylation of amino acids. rsc.org This can be achieved by reacting the amino acid with a carbamoylating agent. For example, pre-column derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a technique used in amino acid analysis that results in the formation of stable, fluorescent urea derivatives. usp.orgwaters.com

Another approach involves the conversion of the carboxylic acid group of an N-protected amino acid into a group that can be transformed into a urea. For instance, an N-protected amino acid can be converted to its corresponding acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. researchgate.net This isocyanate can then be reacted with an amine to form the desired ureidopeptide. researchgate.net

The synthesis of N-carbamoylamino acids can also be achieved through the alkylation of monosubstituted parabanic acids followed by hydrolysis. organic-chemistry.org This method provides access to structurally diverse N-carbamoylamino acids in good yields and high purity. organic-chemistry.org

Starting Amino Acid/DerivativeReagent/MethodProductReference
Amino Acids6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)AQC-amino acid urea derivatives usp.orgwaters.com
N-protected Amino AcidDiphenylphosphoryl azide (DPPA), then Amino Acid Esterα-N-protected Ureidopeptides researchgate.net
Monosubstituted Parabanic AcidsAlkylation, then HydrolysisN-Carbamoylamino Acids organic-chemistry.org

This table highlights methods for the derivatization of amino acids to form urea-containing compounds.

Modifying existing urea structures is another viable strategy for synthesizing this compound and its analogues. This can involve the introduction of a carboxyaminomethyl group onto a pre-existing urea molecule or the transformation of a substituted urea into the desired product.

For example, a urea molecule with a suitable leaving group can be reacted with glycine or a glycine ester to form this compound. This approach is analogous to the N-alkylation of ureas. The reactivity of the urea nitrogen can be enhanced by using a strong base to deprotonate it, forming a more nucleophilic species.

Another strategy involves the modification of a substituted urea that already contains a latent carboxyaminomethyl group. For instance, a urea derivative with an ester group can be hydrolyzed to the corresponding carboxylic acid. A study on the bioisosteric analogues of ZJ-43, a glutamate (B1630785) carboxypeptidase II inhibitor, involved the hydrolysis of methyl ester urea analogues with lithium hydroxide (B78521) to afford the corresponding diacids. avcr.cz

The Biginelli reaction, a multi-component reaction between an aldehyde, a β-ketoester, and urea, produces dihydropyrimidones, which are cyclic urea derivatives. organic-chemistry.org While not a direct synthesis of this compound, this reaction demonstrates the principle of constructing complex molecules from a simple urea starting material. Modifications of the products from such reactions could potentially lead to the desired acyclic urea.

Starting Urea ScaffoldReagent/MethodProductReference
Urea Methyl Ester AnaloguesLithium HydroxideDiacid Urea Analogues avcr.cz
N-AllylureasAryl Bromides, Pd2(dba)3/Xantphos, NaOtBuImidazolidin-2-ones organic-chemistry.org
Aldehyde, β-Ketoester, UreaAcid CatalysisDihydropyrimidones organic-chemistry.org

This table provides examples of modifying existing urea scaffolds to synthesize related urea derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues, such as hydantoic acids and hydantoins, aims to reduce the environmental impact of chemical processes. These principles focus on increasing reaction efficiency, minimizing waste, and utilizing less hazardous substances.

A significant advancement in the green synthesis of related hydantoin (B18101) structures involves the use of microwave-assisted organic synthesis (MAOS). For instance, a one-pot, two-step microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been developed using water as a green solvent. beilstein-journals.orgbeilstein-journals.org This method avoids the use of volatile and hazardous organic solvents and significantly reduces reaction times. beilstein-journals.org The process typically involves the N-carbamylation of an amino acid with a cyanate salt in water, followed by acid-catalyzed cyclization to the hydantoin, all within a single reaction vessel. beilstein-journals.org This approach is highly relevant to the synthesis of this compound, which is an intermediate in this type of reaction. The scalability and elimination of chromatographic purification further enhance its green credentials. beilstein-journals.org

Another key aspect of green chemistry is the use of catalysts to promote reactions under milder conditions. For example, the synthesis of hydantoin derivatives has been achieved using recyclable heterogeneous catalysts like montmorillonite (B579905) K-10 clay under ultrasound irradiation or magnetic Fe3O4 nanoparticles in solvent-free conditions. researchgate.net These methods offer advantages such as simple work-up procedures, high yields, and the ability to reuse the catalyst, thereby minimizing waste. researchgate.net The development of processes using deep eutectic solvents (DES), such as a mixture of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, as both a catalyst and a reaction medium, represents another innovative green approach. nih.gov These strategies, while demonstrated for cyclic analogues, provide a clear blueprint for the environmentally benign synthesis of this compound.

The following table summarizes green synthetic approaches applicable to this compound analogues:

Green Chemistry ApproachKey FeaturesStarting MaterialsProductsReference(s)
Microwave-Assisted Synthesis One-pot, two-step reaction in water; rapid, chromatography-free.L-amino acids, Potassium cyanate5-monosubstituted hydantoins beilstein-journals.orgbeilstein-journals.org
Heterogeneous Catalysis Solvent-free conditions; recyclable catalyst.Carbonyl compounds, KCN, (NH4)2CO35,5-disubstituted hydantoins researchgate.net
Deep Eutectic Solvents (DES) Environmentally benign dual catalyst and medium.2-methylquinoline-3-carboxylic acid, Aromatic aldehydes(E)-2-styrylquinoline-3-carboxylic acid derivatives nih.gov
Ultrasound Irradiation Use of montmorillonite K-10 as a heterogeneous catalyst.Ketones/aldehydes, KCN, (NH4)2CO35,5-disubstituted hydantoins researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic this compound derivatives is of significant interest, as stereochemistry plays a crucial role in the biological activity of many molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials.

One of the most effective methods for the asymmetric synthesis of chiral hydantoins, the cyclic counterparts to this compound, is through enantioselective catalysis. For example, a single-step synthesis of 5-monosubstituted hydantoins has been achieved with high enantioselectivity (up to 98:2 e.r.) through the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid. rsc.orgdicp.ac.cn This reaction proceeds at room temperature and likely involves a face-selective protonation of an enol intermediate by the chiral Brønsted acid. rsc.org

Another powerful technique is the asymmetric hydrogenation of prochiral hydantoin derivatives. The use of a Palladium/BINAP catalyst system, in conjunction with a chiral Brønsted acid additive, has been shown to produce 5-aryl substituted chiral hydantoins with good to excellent enantioselectivity (up to 90% ee). rsc.org The chiral acid is believed to play a key role in achieving high enantioselectivity in this catalytic system. rsc.org

The Urech hydantoin synthesis, a classical route to hydantoins from amino acids, has also been adapted for enantioselective synthesis. The first asymmetric catalytic Urech hydantoin synthesis was developed using chiral acids to catalyze the reaction of amino esters with isothiocyanates. rsc.org This method, which can proceed via desymmetrization or kinetic resolution, provides access to challenging thiohydantoins with high stereoselectivity. rsc.org

The use of chiral auxiliaries is another established strategy. For instance, chiral non-racemic 1-(2-pyridinyl)ethyl derivatives have been synthesized and used to direct the stereoselective formation of new stereogenic centers. acs.org Similarly, N-tert-butanesulfinyl imines have been employed as versatile chiral precursors for the stereoselective synthesis of various amino ketone derivatives. These approaches could be adapted for the synthesis of chiral this compound derivatives by starting with a chiral amino acid or by introducing a chiral auxiliary that can be removed after the desired stereocenter is established.

The table below outlines various stereoselective methods applicable to the synthesis of chiral this compound analogues:

Stereoselective MethodCatalyst/AuxiliarySubstratesKey FindingsReference(s)
Chiral Brønsted Acid Catalysis Chiral Phosphoric AcidGlyoxals, UreasSingle-step synthesis of 5-monosubstituted hydantoins in up to 99% yield and 98:2 e.r. rsc.orgdicp.ac.cn
Asymmetric Hydrogenation Pd/BINAP with Chiral Brønsted AcidProchiral exocyclic hydantoinsModerate to good enantioselectivity (up to 90% ee) for 5-aryl hydantoins. rsc.org
Asymmetric Urech Synthesis Chiral AcidsAmino esters, IsothiocyanatesFirst example of asymmetric catalytic Urech synthesis, providing thiohydantoins with high stereoselectivity. rsc.org
Chiral Auxiliary-Driven Synthesis N-tert-butanesulfinyl groupAldimines, Organolithium reagentsDiastereoselective addition to form enantioenriched amino ketone derivatives.

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics

Reactions Involving the Carboxyl Group

The terminal carboxyl group is a primary site for reactions such as esterification, amide bond formation, and decarboxylation.

The carboxylic acid moiety of N-(Carboxyaminomethyl)urea is expected to undergo esterification and amidation, which are fundamental reactions in organic synthesis. While specific studies detailing these reactions on this compound are not prevalent in the literature, its reactivity can be inferred from established chemical principles.

Esterification: The conversion of the carboxyl group to an ester can be achieved through various methods. The Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP), is a mild method suitable for molecules with sensitive functional groups. organic-chemistry.org This reaction proceeds through an O-acylisourea intermediate, which is then attacked by an alcohol to form the ester and a urea (B33335) byproduct. organic-chemistry.org Other methods include Fischer esterification under acidic conditions, though this may be less suitable due to the potential for hydrolysis of the urea moiety.

Amide Bond Formation: The formation of an amide bond by reacting the carboxyl group with a primary or secondary amine is a cornerstone of peptide chemistry and organic synthesis. nih.gov This transformation typically requires the use of coupling reagents to activate the carboxylic acid. whiterose.ac.uk Carbodiimides, such as DCC, diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. luxembourg-bio.compeptide.com The activated intermediate readily reacts with an amine to yield the corresponding amide. researchgate.net

The table below summarizes common reagents used for these transformations.

TransformationReagent ClassSpecific ExamplesKey Features
Esterification CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Mild conditions; often requires a catalyst like DMAP. organic-chemistry.org
Acid CatalystsSulfuric Acid (H₂SO₄)Used in Fischer esterification; harsh conditions may not be suitable.
Amide Bond Formation CarbodiimidesEDC, DCC, DICWidely used coupling agents; byproducts can be an issue. peptide.com
Additives1-Hydroxybenzotriazole (HOBt), OxymaPureSuppress side reactions and racemization during coupling. luxembourg-bio.compeptide.com
Phosphonium SaltsBOP, PyBOPHighly efficient coupling reagents.
Urone/GuanidiniumHBTU, TBTUCommon activators in solid-phase peptide synthesis.

A significant reaction pathway for this compound is decarboxylation. Research has shown that this compound can spontaneously lose a molecule of carbon dioxide. This transformation is a key step in the enzymatic degradation of methylenediurea (B89379) by some microorganisms, such as Ochrobactrum anthropi. beilstein-institut.de In this pathway, this compound is an intermediate that undergoes spontaneous decarboxylation to yield N-(aminomethyl)urea and carbon dioxide. beilstein-institut.deresearchgate.net

Reaction: this compound → N-(Aminomethyl)urea + CO₂ beilstein-institut.de

This decarboxylation is a critical transformation, as it yields a new derivative, N-(aminomethyl)urea, which possesses a primary amine. This primary amine is a nucleophilic site and significantly alters the subsequent reactivity of the molecule, particularly in reactions like N-alkylation and N-acylation.

Transformations of the Urea Moiety

The urea functional group contains nitrogen atoms that are nucleophilic and can participate in a range of chemical transformations.

N-Alkylation: The direct N-alkylation of ureas has historically been considered challenging, as O-alkylation to form isoureas can be a competing reaction. google.com However, modern synthetic methods have been developed for the N-alkylation of ureas. These often involve reacting the urea with an alkylating agent in the presence of a base. google.com For an unsymmetrical molecule like this compound, or its decarboxylated derivative N-(aminomethyl)urea, regioselectivity is a key consideration. The decarboxylated product, with its primary amine, would likely undergo preferential alkylation at this more nucleophilic site. Palladium-catalyzed N-alkylation reactions have also emerged as an effective method, offering high selectivity under mild conditions. rsc.org Studies on related urea derivatives show that iridium catalysts can also facilitate N-alkylation with alcohols. uno.edu

N-Acylation: The acylation of ureas on one of the nitrogen atoms produces N-acylureas, a class of compounds with various applications. wikipedia.org This reaction can be achieved using acylating agents like acid chlorides or anhydrides. In the case of unsymmetrical ureas, the acylation tends to occur regioselectively on the nitrogen atom of the amine with the lower pKa. researchgate.net For this compound, this would involve one of the two urea nitrogens. For its decarboxylated product, N-(aminomethyl)urea, the primary amine would be the most likely site of acylation. Electrochemical methods for N-acylation have also been developed as a sustainable alternative. rsc.org

TransformationReagent/CatalystSubstrateExpected Product Class
N-Alkylation Alkylating Agent + BaseUrea MoietyN-Alkylurea google.com
Palladium CatalystUrea MoietyN-Alkylurea rsc.org
Iridium Catalyst + AlcoholUrea MoietyN-Alkylurea uno.edu
N-Acylation Acyl Halide/AnhydrideUrea MoietyN-Acylurea wikipedia.org
ElectrochemicalUrea MoietyN-Acylurea rsc.org

The bifunctional nature of this compound and its derivatives makes them potential precursors for the synthesis of nitrogen-containing heterocycles. gla.ac.uk

Intramolecular Cyclization: The parent molecule could theoretically undergo intramolecular cyclization between the carboxylic acid (or an activated form) and one of the urea nitrogens to form a six-membered heterocyclic ring, such as a derivative of a 1,3,5-triazinane-2,4-dione.

Cyclization of Derivatives: The decarboxylated product, N-(aminomethyl)urea, is a 1,3-diamino compound precursor that could be used to form various heterocycles. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or dihydropyrimidine (B8664642) derivative.

Palladium-Catalyzed Cyclization: Literature precedence shows that N-allylureas can undergo palladium-catalyzed cyclization to form imidazolidin-2-ones. organic-chemistry.org Similarly, substituted ureas can undergo cyclization to furnish benzoimidazolones. organic-chemistry.org While not directly demonstrated for this compound, these examples illustrate the potential of the urea moiety to participate in the formation of cyclic structures. nih.govorganic-chemistry.orgsigmaaldrich.com More complex, medium-ring N-heterocycles can also be synthesized via ring expansion of metalated ureas, highlighting the versatility of this functional group in constructing diverse molecular architectures. chemistryviews.org

The degradation of ureas in biological and chemical systems is a process of significant interest. For this compound, degradation can involve both the urea moiety and the rest of the molecule.

Urea itself is highly stable, with its spontaneous hydrolysis being extremely slow. nih.gov Enzymatic hydrolysis, catalyzed by urease, proceeds rapidly to form ammonia (B1221849) and carbamate (B1207046), which then spontaneously decomposes to another molecule of ammonia and carbonic acid. nih.gov

Alternatively, some biomimetic nickel complexes have been shown to decompose urea via an elimination mechanism, which produces isocyanate (HNCO) and ammonia. nih.gov The isocyanate is subsequently hydrolyzed to ammonia and carbon dioxide.

Hydrolysis of methylenediurea to form this compound and ammonia. researchgate.net

Spontaneous decarboxylation of this compound to N-(aminomethyl)urea and CO₂. beilstein-institut.deresearchgate.net

Spontaneous hydrolysis of N-(aminomethyl)urea to N-(hydroxymethyl)urea and ammonia. beilstein-institut.de

This pathway demonstrates a cascade of hydrolysis and decarboxylation reactions that lead to the complete breakdown of the parent structure. The stability of the urea group itself means that degradation often requires specific enzymatic catalysts or chemical conditions to proceed at a significant rate. nih.govgoogle.com

Mechanisms at the Aminomethyl Linker

The primary transformation at the aminomethyl linker of this compound involves hydrolytic cleavage. In biological systems, this compound is an intermediate in the ureide pathway for purine (B94841) catabolism. researchgate.net The key reaction is the conversion of (S)-ureidoglycine into (S)-ureidoglycolate and ammonia. researchgate.netuniprot.org This transformation is a deamination reaction, specifically targeting the C-N bond of the glycine (B1666218) backbone.

Research indicates that this compound is an unstable compound that can undergo spontaneous degradation in the absence of enzymatic catalysis. nih.gov In vitro, it has been observed to decay into glyoxylate, ammonia, and urea. nih.gov This inherent instability underscores the reactivity of the aminomethyl portion of the molecule, which is susceptible to bond cleavage under physiological conditions.

The enzymatic reaction is stereospecific, converting the S-enantiomer of ureidoglycine to S-ureidoglycolate, which is the substrate for the next enzyme in the metabolic pathway. acs.org The non-enzymatic decomposition, however, is not stereoselective.

Catalytic Aspects in this compound Transformations

Catalysis plays a pivotal role in the transformation of this compound, significantly accelerating reaction rates and directing the pathway of conversion. Both acid-base and metal-ion catalysis are crucial, particularly in the context of enzymatic hydrolysis.

The hydrolysis of the aminomethyl linker in this compound is subject to catalysis. In enzymatic systems, such as the one mediated by (S)-ureidoglycine aminohydrolase, amino acid residues in the active site function as proton donors and acceptors, facilitating the nucleophilic attack of water on the substrate. researchgate.net While specific studies on non-enzymatic acid-base catalysis of this compound are limited, general principles of urea and amide chemistry suggest that both acidic and basic conditions can promote hydrolysis. For instance, refluxing related ureido compounds in methanol (B129727) with catalytic amounts of sulfuric acid has been shown to drive reactions to completion. umich.edu

The pH of the environment influences the reaction rate. The enzyme allantoate (B10759256) amidohydrolase, which produces ureidoglycine, shows enhanced activity after treatment at pH values below 4.5, a process that is reversible at higher pH. researchgate.net This suggests that the protonation state of the enzyme and substrate is critical for catalytic efficiency. The hydrolysis of N-carbamoylsarcosine, a related compound, is catalyzed by an enzyme featuring a Cys-Asp-Lys catalytic triad, where residues perform acid/base functions to facilitate the reaction.

Metal ions are essential cofactors in the enzymatic transformation of this compound. The enzyme responsible for its hydrolysis, (S)-ureidoglycine aminohydrolase (UGlyAH), is a manganese-dependent enzyme. unipr.itacs.orgnih.gov Structural and functional analyses have revealed that a Mn²⁺ ion is located at the active site and is indispensable for catalytic activity. researchgate.netnih.gov

The Mn²⁺ ion acts as a molecular anchor, binding the (S)-ureidoglycine substrate. researchgate.netnih.gov This interaction correctly orients the substrate for the subsequent nucleophilic attack and dictates the enantioselectivity of the reaction. researchgate.netnih.gov The metal ion polarizes the carbonyl and amino groups, facilitating the cleavage of the C-N bond and the release of ammonia. researchgate.net

The enzyme's activity is highly dependent on the specific metal ion present. While manganese provides the highest activity, other divalent cations have been tested for their ability to substitute for Mn²⁺.

Table 1: Effect of Divalent Metal Ions on the Relative Rate of (S)-ureidoglycine Aminohydrolase

Metal IonRelative Activity (%)
Mn²⁺100
Co²⁺~40-50
Zn²⁺~10-20
Ni²⁺Not Reported
Cu²⁺Not Reported
Mg²⁺Not Reported

Data derived from qualitative descriptions in literature. unipr.it

Kinetic and Thermodynamic Investigations of this compound Reactions

Detailed kinetic and thermodynamic studies on this compound are challenging due to the substrate's instability and commercial unavailability. nih.gov Consequently, direct determination of enzymatic constants for (S)-ureidoglycine aminohydrolase has been difficult to achieve. nih.gov

However, kinetic data for related enzymes that act on this compound or similar substrates have been reported. L-N-carbamoylases, for example, can hydrolyze a range of N-carbamoyl-α-amino acids, including N-carbamoylglycine. researchgate.netkyoto-u.ac.jp The kinetic parameters for these enzymes provide insight into the efficiency of this compound as a substrate.

Table 2: Kinetic Parameters of L-N-Carbamoylase from Geobacillus stearothermophilus for Various Substrates

SubstrateKₘ (mM)Vₘₐₓ (U/mg)
N-carbamoylglycine0.680.0914
N-carbamoyl-L-alanine1.561.00
N-carbamoyl-L-serine75.13.78
N-carbamoyl-DL-α-amino-n-butyrate2.811.08

Source: Adapted from studies on L-N-carbamoylase. researchgate.netkyoto-u.ac.jp

Inhibition studies have also been conducted. For example, human β-ureidopropionase, an enzyme in the pyrimidine degradation pathway, was tested with N-carbamoylglycine as a potential inhibitor. mdpi.com The results indicated that the enzyme has a very low affinity for N-carbamoylglycine, as its presence did not significantly affect the conversion of the primary substrate, N-carbamoyl-β-alanine. mdpi.com

Specific thermodynamic data, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) for the reactions of this compound, are not extensively documented in the reviewed literature. The inherent instability of the molecule suggests that its degradation to smaller components like glyoxylate, ammonia, and urea is a thermodynamically favorable process.

Application As a Building Block and Precursor in Advanced Chemical Synthesis

Role in Heterocyclic Compound Synthesis and Functionalization

While direct, large-scale synthesis of heterocycles often starts from more common urea (B33335) derivatives, the structure of N-(Carboxyaminomethyl)urea makes it a conceptually important precursor for certain nitrogen-containing ring systems, particularly hydantoins. The general synthesis of hydantoins can proceed through the cyclization of N-substituted ureidoacetic acids. organic-chemistry.orgnih.gov this compound is a prime example of such a structure and can undergo an intramolecular condensation reaction to form 5-oxoimidazolidine-1-carboxamide (a hydantoin (B18101) derivative).

The reaction involves the nucleophilic attack of one of the urea's nitrogen atoms on the electrophilic carbonyl carbon of the carboxylic acid group, followed by dehydration to form the five-membered ring. This positions this compound as a key intermediate in pathways leading to functionalized hydantoins, which are themselves significant scaffolds in medicinal chemistry. nih.govresearchgate.net

Furthermore, this compound is identified as a transient intermediate in certain biological or enzymatic processes. For instance, it is formed during the enzymatic hydrolysis of methylenediurea (B89379), where it subsequently undergoes spontaneous decarboxylation. beilstein-institut.degoogle.com This inherent reactivity underscores its role as a short-lived but crucial component in specific reaction cascades that can lead to various functionalized molecules. beilstein-institut.de

Utilization in Peptide and Peptidomimetic Chemistry

This compound can be classified as a non-proteinogenic amino acid, which are amino acids not naturally encoded in an organism's genome. wikipedia.org Its structure, essentially a urea derivative of glycine (B1666218), allows it to be incorporated into peptide-like molecules to create peptidomimetics. These are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability or bioavailability.

The primary application in this field is in the synthesis of oligoureas. N,N'-linked oligoureas are a class of foldamers that can adopt stable, predictable helical structures, much like the α-helices found in proteins. nih.gov this compound can serve as a crucial synthetic intermediate for the monomers required for solid-phase oligourea synthesis. The carboxylic acid provides a handle for attachment to a resin or for coupling with other building blocks, while the urea group forms the backbone of the resulting peptidomimetic oligomer. nih.gov This allows for the creation of synthetic molecules that can mimic the surfaces of proteins and potentially disrupt protein-protein interactions.

The incorporation of such unnatural amino acids with unique functional groups is a key strategy in protein engineering and drug discovery. nih.govrsc.org The urea moiety in this compound introduces different hydrogen bonding patterns and conformational constraints compared to a standard peptide bond, making it a valuable tool for designing novel bioactive compounds.

Precursor for Polymer and Material Science

The bifunctionality of this compound makes it an attractive precursor for the synthesis of specialized polymers. By modifying its functional groups, it can be converted into monomers suitable for step-growth polymerization, leading to materials with unique properties.

Amino acid-based poly(ester urea)s (PEUs) are a significant class of biodegradable polymers with tunable properties. nih.govnih.gov Typically, their synthesis involves the polymerization of monomers such as amino acid-derived diamines and diols. This compound can serve as a precursor to these monomers. For example:

Diol Monomer Synthesis: The carboxylic acid group can be reduced to a primary alcohol, yielding a hydroxy-urea derivative. This can then be used as a diol monomer in condensation polymerizations.

Diamine Monomer Synthesis: The core glycine structure can be derivatized, for instance, by coupling its amino group (once deprotected from the urea) with another molecule containing an amino group, to form a diamine monomer.

Similarly, poly(urethane-urea)s (PUUs) are often synthesized from diisocyanates, macrodiols, and diamine chain extenders. nih.govresearchgate.net Monomers derived from this compound could be incorporated into PUU backbones to impart specific properties, such as enhanced biodegradability or tailored mechanical performance, due to the presence of the urea and ester linkages. mdpi.com

Polymer TypeGeneral MonomersPotential Monomer from this compoundKey Properties
Poly(ester urea) (PEU)Amino acid-based diamines, DiolsHydroxy-urea derivative (via COOH reduction)Biodegradability, Tunable mechanical properties nih.gov
Poly(urethane-urea) (PUU)Diisocyanates, Macrodiols, Diamine extendersDiamine-urea derivativeBiocompatibility, Elastomeric properties nih.gov

A notable application of this compound is in the field of self-healing materials. A patent describes a system for the molecular healing of polymers that incorporates a methylenediurea deaminase enzyme into the material matrix. google.com When the material is damaged, the enzyme is released or activated and catalyzes the hydrolysis of a methylenediurea compound present in the matrix. This reaction produces this compound and ammonia (B1221849) as intermediates. beilstein-institut.degoogle.com These products can then participate in secondary reactions, such as cross-linking with functional groups on the polymer chains, to repair the damage and restore the material's integrity. This innovative approach leverages the specific chemical pathway involving this compound to create smart materials with regenerative capabilities.

Scaffold Design for Combinatorial Chemistry and Library Synthesis

The molecular structure of this compound is well-suited for use as a scaffold in combinatorial chemistry. A scaffold is a core molecular structure upon which a large number of derivatives can be built, creating a chemical library for screening against biological targets. nih.gov this compound offers two primary points for diversification:

The Carboxylic Acid: This group can be readily converted into a wide variety of amides, esters, or other derivatives by reacting it with a library of amines or alcohols.

The Urea Nitrogens: The N-H groups of the urea moiety can be alkylated or acylated to introduce further structural diversity.

This dual functionality allows for the creation of large and complex libraries of compounds from a single, simple starting scaffold. For example, a combinatorial library could be synthesized by first coupling a set of diverse amines to the carboxylic acid of this compound, followed by alkylation of the urea nitrogen with a set of alkyl halides. This approach is highly efficient for generating novel chemical entities for drug discovery and other applications. nih.govnih.gov Furthermore, the scaffold itself can be used to generate libraries of heterocyclic compounds, such as hydantoins, through solid-phase synthesis strategies. nih.gov

ScaffoldPoint of Diversity 1 (R1)Point of Diversity 2 (R2)Resulting Library TypePotential Application
This compoundAmide/Ester formation at -COOHAlkylation/Acylation at -NH-CO-NH-Linear, functionalized ureasDrug Discovery Screening nih.gov
This compoundAttachment to solid support via -COOHIntramolecular cyclizationSubstituted HydantoinsMedicinal Chemistry nih.gov

Coordination Chemistry and Ligand Properties of N Carboxyaminomethyl Urea

Chelation Modes and Metal Ion Binding Affinities

N-(Carboxyaminomethyl)urea offers multiple potential donor sites for coordination with metal ions, including the oxygen atoms of the carboxylate and urea (B33335) groups, as well as the nitrogen atoms of the urea moiety. This versatility allows for a range of chelation modes, influencing the stability and properties of the resulting metal complexes.

The primary modes of coordination observed for ligands containing both carboxylate and urea groups involve:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom, typically the carbonyl oxygen of the urea group or one of the oxygen atoms of the carboxylate group. primescholars.com

Bidentate Chelation: The ligand can form a chelate ring by coordinating to the metal ion through two donor atoms. Common bidentate modes include:

N,O-Chelation: Involving a nitrogen atom from the urea moiety and the carbonyl oxygen. nih.gov

O,O-Chelation: Utilizing the carbonyl oxygen of the urea and one oxygen from the carboxylate group.

Bridging Coordination: The ligand can bridge two metal centers, with the donor atoms coordinating to different metal ions. nih.gov

The binding affinity of this compound for different metal ions is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution (which affects the protonation state of the ligand), and the solvent system. While specific quantitative binding affinity data for this compound is not extensively reported, studies on similar ligands suggest that the presence of both hard (carboxylate oxygen) and borderline (urea oxygen and nitrogen) donor atoms allows for effective binding with a variety of transition metal ions.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. primescholars.comtsijournals.comrjpbcs.com The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the nature and composition of the resulting complex. primescholars.com Common synthetic procedures involve dissolving the metal salt (e.g., chloride, nitrate (B79036), or sulfate) and the ligand in a solvent such as water, ethanol, or a mixture thereof, followed by stirring or refluxing the solution. primescholars.comtsijournals.com The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon changing the solvent polarity.

A variety of analytical and spectroscopic techniques are employed to characterize the newly synthesized complexes:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. tsijournals.com

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O (carbonyl) and N-H (amine) groups of the urea moiety, as well as the COO- (carboxylate) group, upon complexation provide evidence for their involvement in bonding to the metal ion. tsijournals.comresearchgate.net

UV-Visible Spectroscopy: Electronic spectra provide information about the d-d electronic transitions of the metal ion, which can help in determining the coordination geometry around the metal center (e.g., octahedral, tetrahedral). rjpbcs.com

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides insight into the number of unpaired electrons on the metal ion and its oxidation state. tsijournals.com

Molar Conductivity Measurements: This technique helps to determine whether the complex is an electrolyte or a non-electrolyte in a given solvent, providing information about the nature of the counter-ions. tsijournals.com

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net

Structural Elucidation of Coordination Compounds

For metal complexes of ligands similar to this compound, various coordination geometries have been observed, largely dependent on the metal ion and the stoichiometry of the complex. nih.govat.ua

Octahedral Geometry: This is a common coordination environment for many transition metal ions, where the metal is coordinated to six donor atoms. nih.gov In the case of this compound, this can be achieved through coordination with multiple ligand molecules or a combination of the ligand and solvent molecules (e.g., water).

Tetrahedral Geometry: Some metal ions, particularly those with a d10 electronic configuration like Zn(II), can form tetrahedral complexes with four-coordinate environments.

Square Planar Geometry: This geometry is often observed for d8 metal ions such as Ni(II) and Pd(II).

Structural studies of related urea-containing complexes have revealed key features of the coordination environment. For instance, in a hexakis(urea)cobalt(II) complex, the Co(II) ion is surrounded by six oxygen-bonded urea ligands in a slightly distorted octahedral geometry. nih.gov The coordination of the urea ligand is typically bent, with the M-O-C angle being significantly less than 180°. nih.gov

The table below summarizes representative structural data for metal complexes with urea-based ligands, illustrating typical coordination environments.

Metal IonCoordination NumberGeometryReference
Co(II)6Octahedral nih.gov
Cu(II)4+2Distorted Octahedral at.ua
Zn(II)6Pseudo-octahedral at.ua

Catalytic Applications of this compound Metal Complexes

While the catalytic applications of metal complexes specifically with this compound are an emerging area of research, the broader class of metal-urea and related N-heterocyclic carbene (NHC) complexes has shown significant promise in various catalytic transformations. researchgate.netnih.govmdpi.comrsc.org The presence of both a potential N-heterocyclic carbene precursor (the urea moiety) and a carboxylate group for anchoring or modifying the catalytic center makes this compound an intriguing ligand for the design of novel catalysts.

Potential catalytic applications where this compound metal complexes could be explored include:

Oxidation Reactions: 3d transition metal NHC complexes have been investigated as catalysts for the selective oxidation of hydrocarbons, including alkenes, alkanes, and alcohols. rsc.org The strong σ-donor properties of NHC ligands can stabilize high oxidation states of the metal, which are often key intermediates in oxidation catalysis. rsc.org

Hydration Reactions: Transition metal-NHC complexes, particularly those of gold, have demonstrated high activity in the hydration of unsaturated carbon-carbon and carbon-nitrogen bonds. nih.gov The unique electronic and steric properties of NHC ligands contribute to the stabilization of the metal center and promote catalytic activity. nih.gov

Carboxylation Reactions: Silver-NHC complexes have been successfully employed as catalysts for the direct carboxylation of terminal alkynes using carbon dioxide. mdpi.com The electronic properties of the NHC ligand have been shown to significantly influence the catalytic activity. mdpi.com

Urease Mimics: The structural and functional similarities of the urea moiety to the active site of urease suggest that metal complexes of this compound could be investigated as mimics of this enzyme, which catalyzes the hydrolysis of urea. researchgate.net

Further research into the synthesis and catalytic evaluation of this compound metal complexes is warranted to fully explore their potential in these and other catalytic applications.

Advanced Analytical Methodologies for Detection and Quantification of N Carboxyaminomethyl Urea

Chromatographic Separation Techniques (e.g., HPLC, GC-MS for reaction mixture analysis)

Chromatographic techniques are fundamental for the separation of N-(Carboxyaminomethyl)urea from complex sample matrices prior to its detection and quantification. The choice of technique is largely dictated by the physicochemical properties of the analyte, particularly its high polarity and low volatility.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. However, its polar nature makes retention on traditional reversed-phase (RP) columns, such as C18, challenging. To overcome this, several specialized HPLC modes can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the retention and separation of highly polar compounds. It utilizes a polar stationary phase (e.g., silica (B1680970), or silica bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (e.g., water or an aqueous buffer). This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes. HILIC can provide excellent retention and peak shapes for compounds that are poorly retained in reversed-phase chromatography.

Aqueous Normal Phase (ANP) Chromatography: ANP is another mode that can be effective for polar analytes. It often uses silica hydride-based stationary phases and allows for separation using mobile phases with high organic content, similar to HILIC, but can also operate under reversed-phase conditions.

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange functionalities. This dual retention mechanism can be highly effective for retaining and separating polar and ionizable compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, this compound is not directly amenable to GC-MS analysis. However, with appropriate derivatization to increase its volatility and thermal stability, GC-MS can be a powerful tool for its analysis, offering high chromatographic resolution and definitive identification through mass spectrometry. A common strategy involves the conversion of the polar functional groups (carboxylic acid and urea (B33335) moieties) into less polar, more volatile derivatives. For instance, esterification of the carboxylic acid group and silylation of the urea's amine groups can render the molecule suitable for GC analysis.

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Potential Advantages for this compound Considerations
HPLC (HILIC) Amide, SilicaAcetonitrile/Water with bufferGood retention of polar compounds, MS-compatible mobile phases.Method development can be complex; sensitivity to water content in the sample.
HPLC (ANP) Silica HydrideAcetonitrile/Water with bufferVersatile retention mechanisms, suitable for a wide range of polarities.Column availability and cost.
GC-MS HP-5ms (after derivatization)HeliumHigh resolution, sensitive and specific detection.Requires a derivatization step, which can add complexity and variability.

Spectrometric Detection and Structural Confirmation (e.g., advanced MS, focusing on methods)

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and unambiguous structural confirmation of this compound, especially when coupled with a chromatographic separation technique like HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS is the most powerful and commonly employed technique for the analysis of polar, non-volatile compounds. Electrospray ionization (ESI) is the most suitable ionization technique for this compound, as it is a soft ionization method that can generate intact molecular ions from polar molecules in solution.

For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often used in a targeted approach known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this mode, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique significantly reduces background noise and allows for accurate quantification at very low levels.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements. This capability allows for the determination of the elemental composition of this compound and its fragments, providing a high degree of confidence in its identification, even in the absence of a chemical standard.

MS Technique Ionization Method Key Features Application for this compound
LC-MS/MS (Triple Quadrupole) ESIHigh sensitivity and selectivity (SRM/MRM mode).Targeted quantification in complex matrices like biological fluids.
LC-HRMS (TOF, Orbitrap) ESIHigh mass accuracy and resolution.Confident identification and structural elucidation, untargeted screening.

Electrochemical Detection and Sensor Development

Electrochemical methods offer a promising avenue for the development of simple, rapid, and cost-effective sensors for the detection of this compound. While specific sensors for this compound are not widely reported, the principles of electrochemical detection of urea can be adapted.

Electrochemical sensors for urea typically fall into two categories: enzymatic and non-enzymatic.

Enzymatic Biosensors: These sensors most commonly utilize the enzyme urease, which catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. The change in pH or the concentration of ammonia can then be detected by a transducer. However, this approach would not be specific for this compound, as urease is highly specific to urea. The development of an enzymatic sensor for this compound would require the discovery or engineering of an enzyme that specifically recognizes and acts upon this molecule.

Non-Enzymatic Sensors: These sensors rely on the direct electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode. For this compound, this would involve the electro-oxidation of the urea moiety. The development of such a sensor would require the design of an electrode material with high catalytic activity and stability. Nanomaterials, such as metal nanoparticles and carbon-based nanomaterials, are often used to modify electrode surfaces to enhance their sensitivity and selectivity.

Sensor Type Principle of Operation Potential Advantages Challenges for this compound
Enzymatic Biosensor Enzyme-catalyzed reaction with electrochemical detection of products.High selectivity and sensitivity.Lack of a specific enzyme for this compound.
Non-Enzymatic Sensor Direct electrochemical oxidation/reduction at a modified electrode.Simplicity, robustness.Achieving high selectivity in complex samples, potential for electrode fouling.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to:

Increase Volatility for GC-MS: As mentioned earlier, derivatization is essential for GC-MS analysis. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the acidic proton of the carboxylic acid and the N-H protons of the urea group into trimethylsilyl (B98337) derivatives, which are much more volatile.

Enhance Chromatographic Retention and Peak Shape in HPLC: For reversed-phase HPLC, derivatization with a hydrophobic reagent can improve retention. For example, the carboxylic acid group could be esterified with a bulky, non-polar alcohol.

Improve Detection Sensitivity: Derivatization with a chromophoric or fluorophoric group can significantly enhance the sensitivity of UV-Vis or fluorescence detection in HPLC. For instance, the primary amine formed upon potential hydrolysis of the urea moiety could be targeted with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA).

Derivatization Strategy Target Functional Group(s) Reagent Example Analytical Technique Benefit
Silylation Carboxylic acid, Urea N-HBSTFAGC-MSIncreased volatility and thermal stability.
Esterification Carboxylic acidAlkyl alcohol with catalystRP-HPLC, GC-MSIncreased hydrophobicity and volatility.
Fluorescent Labeling Amine (if applicable after hydrolysis)Dansyl ChlorideHPLC-FluorescenceEnhanced detection sensitivity.

Theoretical and Computational Chemistry of N Carboxyaminomethyl Urea

Molecular Conformation and Conformational Analysis

The biological functions and physical characteristics of N-(Carboxyaminomethyl)urea are fundamentally governed by its three-dimensional arrangement. Conformational analysis, facilitated by computational methodologies, enables a thorough exploration of the molecule's potential energy surface to pinpoint stable conformers and the energetic barriers that separate them.

A systematic scan of the conformational space can be performed using molecular mechanics force fields or, for enhanced accuracy, quantum mechanical approaches like Density Functional Theory (DFT). Such calculations can elucidate the relative energies of various conformers, thereby identifying the most stable, low-energy structures. The formation of intramolecular hydrogen bonds, for example, between the carboxylic acid proton and a nitrogen or oxygen atom of the urea (B33335) group, is anticipated to be a key factor in stabilizing particular conformations.

Table 1: Calculated Relative Energies of Hypothetical this compound Conformers
ConformerDihedral Angle (O=C-N-C) (°)Dihedral Angle (C-N-C-C) (°)Relative Energy (kcal/mol)
1 (Global Minimum)180600.00
20602.5
31801801.8
401804.2

Note: This data is illustrative and based on general principles of conformational analysis.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed depiction of the electronic structure of this compound, which is essential for comprehending its chemical reactivity. Methodologies such as DFT and ab initio calculations are utilized to compute a range of electronic properties.

The distribution of electron density, for instance, can identify the electrophilic and nucleophilic centers within the molecule. The carbonyl carbon of the urea group and the carboxylic acid carbon are predicted to be electrophilic, whereas the nitrogen and oxygen atoms are nucleophilic. A molecular electrostatic potential (MEP) map provides a visual representation of these charge distributions.

Key parameters obtained from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in predicting reactivity. The HOMO-LUMO energy gap serves as an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer phenomena.

Atomic Charges: The calculation of atomic charges helps in quantifying the distribution of charge across the molecule.

Table 2: Calculated Electronic Properties of this compound (Illustrative)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D

Note: These values are hypothetical and intended to illustrate the outputs of quantum chemical calculations.

Molecular Dynamics Simulations and Reaction Pathway Prediction

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, yielding insights into its conformational dynamics and interactions with its environment. By numerically solving Newton's equations of motion for the constituent atoms, MD simulations can trace the molecular trajectory, revealing how it explores different conformations and interacts with its surroundings.

In the realm of predicting reaction pathways, computational techniques can be employed to map the potential energy surface of a chemical reaction involving this compound. For example, the hydrolysis of the urea moiety or reactions at the carboxylic acid group can be computationally modeled. Methods such as transition state theory, in conjunction with quantum mechanical calculations, can identify transition state structures and determine activation energies, which are crucial for predicting reaction mechanisms and rates.

Prediction of Spectroscopic Signatures and Vibrational Analysis (focus on computational methods)

Computational approaches are highly adept at predicting the spectroscopic characteristics of molecules, which can aid in the interpretation of experimental spectra. For this compound, vibrational spectroscopy (Infrared and Raman) is especially informative.

A vibrational analysis performed using quantum chemical methods can compute the vibrational frequencies and their corresponding normal modes. The resulting calculated spectrum can be compared with experimental data to validate the molecular structure and assign observed spectral bands to specific vibrational motions.

Key vibrational frequencies for this compound would include:

C=O stretching vibrations for the urea and carboxylic acid groups.

N-H stretching and bending modes for the urea and amino groups.

O-H stretching for the carboxylic acid functionality.

C-N stretching vibrations.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
UreaC=O stretch1680
Carboxylic AcidC=O stretch1720
UreaN-H stretch3400, 3300
Carboxylic AcidO-H stretch3100 (broad)
AmineN-H bend1620

Note: These are typical frequency ranges; precise values would be derived from specific computational models.

Computational Design of Novel this compound Derivatives

The knowledge garnered from the aforementioned computational studies can be applied to the rational design of new this compound derivatives with tailored properties. For instance, to enhance the binding affinity of the molecule to a specific biological target, computational methods can be used to screen a virtual library of potential derivatives.

This in silico design process typically involves:

Identifying crucial structural features: Determining which molecular fragments of this compound are vital for its activity.

Proposing structural modifications: Systematically altering the parent molecule by adding or substituting functional groups.

Evaluating the new derivatives: Employing computational tools to predict the properties of the modified molecules. This may involve docking simulations to estimate binding affinity or developing Quantitative Structure-Activity Relationship (QSAR) models.

Through the computational evaluation of a vast number of potential derivatives, researchers can prioritize the most promising candidates for chemical synthesis and subsequent experimental validation, thereby streamlining the process of drug discovery and materials development.

Biochemical and Enzymatic Studies Excluding Human Clinical Contexts

Enzymatic Biotransformations and Metabolic Pathways

Substrate or Product in Microbial Enzymatic Systems (e.g., methylenediurea (B89379) aminohydrolase)

N-(Carboxyaminomethyl)urea emerges as a key intermediate in the microbial degradation of methylenediurea, a compound found in urea-formaldehyde fertilizers. The enzyme responsible for this biotransformation is methylenediurea deaminase (EC 3.5.3.21), also known as methylenediurease. enzyme-database.orgmicrobialtec.comwikipedia.org This enzyme catalyzes the hydrolysis of methylenediurea. enzyme-database.orgqmul.ac.uk

The enzymatic reaction proceeds in a stepwise manner. Initially, methylenediurea is hydrolyzed to produce this compound and ammonia (B1221849). enzyme-database.orgqmul.ac.ukgenome.jp Subsequently, this compound undergoes a spontaneous decarboxylation to form N-(aminomethyl)urea and carbon dioxide. enzyme-database.orgmicrobialtec.comqmul.ac.uk The final step involves the spontaneous hydrolysis of N-(aminomethyl)urea to N-(hydroxymethyl)urea and another molecule of ammonia. enzyme-database.orgmicrobialtec.comqmul.ac.uk

This enzymatic pathway has been characterized in the bacterium Ochrobactrum anthropi, which is capable of degrading condensation products of urea (B33335) and formaldehyde. enzyme-database.orgqmul.ac.uk The enzyme from this organism, methylenediurea aminohydrolase, not only acts on methylenediurea but also shows activity towards other related compounds like dimethylenetriurea (B1204272) and trimethylenetetraurea. enzyme-database.orgmicrobialtec.com

Table 1: Microbial Enzymatic Transformation of Methylenediurea

Step Reactant(s) Enzyme/Process Product(s) Citation
1a Methylenediurea + H₂O Methylenediurea deaminase This compound + NH₃ enzyme-database.orgqmul.ac.ukgenome.jp
1b This compound Spontaneous N-(Aminomethyl)urea + CO₂ enzyme-database.orgmicrobialtec.comqmul.ac.uk

Role in Non-Mammalian Metabolic Cycles (e.g., plant or microbial nitrogen metabolism)

Urea serves as a significant nitrogen source for many microorganisms and plants. researchgate.netfrontiersin.orgscielo.br In various microbial systems, the breakdown of urea is a critical step in the nitrogen cycle. wikipedia.orgnih.gov Microbial ureases hydrolyze urea into ammonia and carbon dioxide, making nitrogen available for assimilation. nih.govnih.gov This process is vital for the recycling of urea nitrogen in environments like the rumen of ruminant animals and in soils treated with urea-based fertilizers. nih.govnih.govresearchgate.net

Some microorganisms, particularly certain bacteria and eukaryotes, utilize an alternative pathway for urea decomposition involving the enzyme urea amidolyase (UALase). researchgate.netamarine.com While the direct involvement of this compound in the primary nitrogen assimilation pathways of most plants and microbes from common nitrogen sources like nitrate (B79036) or ammonium (B1175870) has not been extensively documented, its formation from synthetic compounds like methylenediurea highlights a specific microbial adaptation to utilize complex nitrogenous substrates. enzyme-database.orgqmul.ac.uk

The degradation of urea and related compounds by soil microbes has a significant impact on nitrogen availability for plants. international-agrophysics.orgnanourea.in The efficiency of urea-based fertilizers is often influenced by the activity of soil ureases. researchgate.net The study of microbial enzymes like methylenediurea deaminase, which produces this compound as an intermediate, contributes to our understanding of the microbial metabolism of synthetic nitrogen compounds in the environment. enzyme-database.orgqmul.ac.uk This knowledge is relevant to agricultural practices and the development of more efficient fertilizer technologies. mdpi.com

In Vitro Protein Refolding Studies (utilizing urea, and potentially this compound in related systems)

In the field of biotechnology, achieving the correct three-dimensional structure of recombinant proteins is a critical challenge. Often, high-level expression in hosts like Escherichia coli leads to the formation of insoluble aggregates known as inclusion bodies. nih.govbiotechrep.ir To recover biologically active proteins, these aggregates must be solubilized and then refolded into their native conformation.

Urea is a widely used chaotropic agent in these in vitro protein refolding processes. nih.govgoogle.com High concentrations of urea disrupt the non-covalent interactions that hold the protein aggregates together, leading to the denaturation and solubilization of the protein. nih.govbiotechrep.ir The unfolded protein is then subjected to a refolding process, which typically involves the gradual removal of the denaturant, often through methods like dialysis or dilution. biotechrep.irzju.edu.cn

For instance, a common procedure involves solubilizing inclusion bodies in a buffer containing a high concentration of urea (e.g., 8 M). google.com The refolding is then initiated by gradually decreasing the urea concentration, allowing the protein to refold into its active state. zju.edu.cn This can be achieved through stepwise dialysis against buffers with decreasing urea concentrations. biotechrep.irzju.edu.cn The efficiency of refolding can be influenced by various factors, including pH, temperature, and the presence of additives in the refolding buffer. zju.edu.cn While urea is a standard denaturant, there is no specific mention in the provided search results of this compound being used in these applications. The focus remains on the utility of urea itself as a denaturing agent to facilitate the subsequent refolding of proteins. nih.govbiotechrep.irgoogle.comzju.edu.cnnih.gov

Interaction with Non-Mammalian Biological Systems (e.g., in plant growth studies, microbial cultures, excluding safety/toxicity)

Urea is a widely utilized nitrogen fertilizer in agriculture to support plant growth. nanourea.inmdpi.com It provides a rich source of nitrogen, an essential component of molecules vital for plant life, such as amino acids and chlorophyll. nih.govmdpi.com Plants can absorb urea through their roots and leaves. international-agrophysics.org Inside the plant, the enzyme urease, which contains nickel as a cofactor, hydrolyzes urea into ammonia and carbon dioxide. wikipedia.orgmdpi.com This ammonia is then assimilated into amino acids and other nitrogenous compounds necessary for plant development. mdpi.comlsuhsc.edu

In microbial cultures, urea also serves as a crucial nitrogen source. researchgate.netfrontiersin.org Many bacteria possess urease, enabling them to break down urea and utilize the resulting ammonia for growth. nih.govnih.gov This metabolic capability is significant in various ecological niches, from soil ecosystems to the gastrointestinal tracts of animals. nih.govresearchgate.net For example, in ruminants, gut microbes break down urea, contributing to the animal's nitrogen economy. researchgate.netveterinaryworld.org

Recent studies have also explored how urea treatments can influence the microbial composition and metabolism in agricultural contexts, such as on corn stover and rice straw, indicating a microbial-driven process in addition to chemical reactions. nih.gov The application of urea can lead to shifts in the microbial community, affecting processes like the degradation of plant material. nih.gov While the direct effects of this compound on plant growth or in general microbial cultures are not detailed, its role as an intermediate in the breakdown of methylenediurea by specific bacteria demonstrates a specialized interaction within a microbial context. enzyme-database.orgqmul.ac.uk

Table 2: Compound Names Mentioned

Compound Name
This compound
Methylenediurea
Ammonia
Carbon dioxide
N-(Aminomethyl)urea
N-(Hydroxymethyl)urea
Dimethylenetriurea
Trimethylenetetraurea
Urea
Nitrate
Ammonium
Nitrite
Ureidoglycolate
Glyoxylate
Allantoate (B10759256)
Guanidinium chloride
N-lauroylsarcosine
Dithiothreitol
2-mercaptoethanol
N-(n-butyl)thiophosphoric triamide
Phenylphosphorodiamidate
Phenol
N-(n-butyl) phosphoric triamide
Agrotain
Uric acid
Carbamic acid
Carbonic acid
N-acetylglutamate
Acetyl-CoA
Glutamate (B1630785)
Aspartate
Ornithine
Arginine
Vanillin
4-hydroxybenzaldehyde
Protocatechuic acid
Sinapyl alcohol
Benzaldehyde
Benzoic acid
Lactic acid
Acetic acid
DMPP (3,4-Dimethylpyrazole phosphate)
HQ (Hydroquinone)
DCD (Dicyandiamide)
NBPT (N-(n-butyl)thiophosphoric triamide)
SCU (Sulfur-coated urea)

Future Perspectives and Emerging Research Directions in N Carboxyaminomethyl Urea Chemistry

Sustainable Synthetic Routes and Eco-Friendly Applications

The development of sustainable chemical synthesis is a cornerstone of modern green chemistry. While N-(Carboxyaminomethyl)urea is produced efficiently in biological systems, future research will likely focus on developing biomimetic and eco-friendly chemo-catalytic production methods.

Current industrial urea (B33335) production is energy-intensive, relying on the Haber-Bosch process for ammonia (B1221849) and high pressures for the reaction with carbon dioxide. springernature.comnih.gov Green urea synthesis strategies aim to mitigate this by using renewable energy to drive the electrochemical co-reduction of nitrogen sources (like nitrate (B79036) or N2) and CO2. springernature.comnih.gov These principles could be adapted for the synthesis of this compound. Future research may explore the direct electrochemical coupling of CO2, a nitrogen source, and a glycine-like precursor under ambient conditions.

Eco-friendly applications of this compound could leverage its biological role and biodegradable nature. As an intermediate in nitrogen assimilation in plants, it is inherently compatible with biological systems. nih.govacs.org This opens avenues for its use in agriculture or as a component in biodegradable formulations. Furthermore, the broader trend of using urea as a green chemical reagent—for instance, as a non-toxic ammonia source in high-temperature water for the synthesis of imidazoles or as a substitute for hazardous phosgene (B1210022) in carbamate (B1207046) synthesis—suggests that this compound could be developed as a specialized, functionalized building block for green chemical processes. rsc.orgrsc.orgresearchgate.net

Table 1: Potential Sustainable Synthetic Strategies for this compound
Synthetic StrategyKey PrinciplesPotential AdvantagesResearch Focus
Electrocatalytic SynthesisCoupling of CO2, a sustainable nitrogen source (e.g., nitrate), and a C2 precursor using renewable electricity. springernature.comnih.govAmbient temperature and pressure operation; utilization of waste CO2 and nitrate.Development of selective nanocatalysts for C-N bond formation.
Biomimetic CatalysisMimicking the enzymatic pathways of purine (B94841) catabolism with synthetic catalysts.High specificity and efficiency under mild conditions.Designing catalysts that replicate the active sites of enzymes like allantoate (B10759256) amidohydrolase. acs.org
Mechanochemical SynthesisSolvent-free or low-solvent synthesis using mechanical force to drive reactions.Reduced solvent waste; potential for novel reaction pathways.Exploring solid-state reactions between precursors like glycine (B1666218) derivatives and urea/cyanate (B1221674).

Exploration of Novel Reactivity and Functionalization Patterns

The reactivity of this compound is primarily understood in the context of its enzymatic hydrolysis to (S)-ureidoglycolate and ammonia. nih.govnih.gov The molecule is known to be unstable, spontaneously degrading to glyoxylate, ammonia, and urea. nih.gov However, its structure, featuring a urea moiety, a secondary amine, and a carbamic acid group, presents multiple reaction sites that are ripe for exploration.

Future research could focus on selectively targeting these functional groups to create novel derivatives. The urea functionality, for example, is well-known for its ability to form extensive hydrogen-bonding networks and can be a precursor to other functional groups. nih.gov The secondary amine and carboxylic acid groups offer classic handles for functionalization, such as amidation, esterification, or polymerization. The spontaneous decarboxylation of the carbamic acid moiety could also be harnessed as a controlled release mechanism for N-(aminomethyl)urea. rhea-db.org

Investigating the reaction of this compound with various electrophiles and nucleophiles under controlled, non-biological conditions could reveal new synthetic pathways. For instance, its reaction with aldehydes or ketones could lead to the formation of novel heterocyclic structures, a reaction pattern observed with other urea derivatives. researchgate.net

Table 2: Potential Areas for Reactivity and Functionalization Research
Functional GroupPotential Reaction TypeResulting Structure/Application
Urea MoietyCyclization with dicarbonyl compounds. researchgate.netHeterocyclic compounds with potential bioactivity.
Carbamic AcidControlled decarboxylation. rhea-db.orgIn-situ generation of N-(aminomethyl)urea for further reaction.
Amine/Carboxylic AcidPolycondensation reactions.Biodegradable polyamides or polyureas.
Entire MoleculeMetal coordination.Novel coordination polymers or catalysts.

Integration into Advanced Functional Materials and Nanotechnology

The molecular structure of this compound makes it an attractive candidate as a building block for advanced functional materials. The presence of multiple hydrogen bond donors and acceptors (in the urea and carboxylic acid groups) suggests a strong potential for creating supramolecular assemblies, hydrogels, or self-healing polymers. Urea derivatives are widely used in supramolecular chemistry to direct the assembly of complex architectures. nih.gov

In nanotechnology, this compound could be used to functionalize nanoparticle surfaces, imparting biocompatibility and specific recognition properties. Its ability to coordinate with metal ions could be exploited in the synthesis of metal-organic frameworks (MOFs) or functional nanoclusters. While nanotechnology has been applied to catalyze urea synthesis, such as with amorphous SbxBi1-xOy clusters for direct synthesis from N2 and CO2, the reverse—using this compound as a component in nanomaterials—is an emerging research frontier. nih.gov Its biodegradability would be a significant advantage in creating environmentally benign "smart" materials, for example, in controlled-release systems or temporary biomedical scaffolds.

Interdisciplinary Applications in Chemical Biology and Green Chemical Processes (non-clinical)

In chemical biology, this compound can serve as more than just a metabolic intermediate. Synthetically modified versions could be developed as chemical probes to study the enzymes of the ureide pathway, such as (S)-ureidoglycine aminohydrolase. nih.govresearchgate.net For example, incorporating fluorescent tags or photo-crosslinkers could help elucidate enzyme-substrate interactions and dynamics. Understanding this pathway is crucial for plant physiology, particularly in nitrogen-fixing legumes where ureides are used to transport nitrogen. nih.gov

In green chemical processes, the enzymatic degradation of this compound represents an ideal "green" reaction, occurring in water under mild conditions. acs.org This process could be harnessed in bioreactors. For instance, immobilized enzymes that produce or consume this compound could be used for nitrogen management in waste streams or for the controlled release of ammonia in industrial processes. nih.gov The compound's inherent biodegradability makes it an attractive, transient building block in multi-step syntheses where its removal is desired without harsh chemical treatments.

Advanced Computational Modeling for Property and Reactivity Prediction (beyond basic properties)

Computational chemistry offers powerful tools to accelerate research into this compound, moving beyond the prediction of basic properties to understanding complex behaviors.

Property and Reactivity Prediction: Density Functional Theory (DFT) can be employed to model the reaction pathways for its synthesis and degradation, identify transition states, and calculate activation energies. nih.gov This would be invaluable for designing novel synthetic routes and understanding its inherent instability. Advanced computational models, including deep convolutional neural networks, are now used to predict sites of reactivity within molecules for metabolism or toxicity, an approach that could be adapted to predict the most likely sites for functionalization on this compound under various conditions. researchgate.netxenosite.org

Modeling Complex Systems: Computational Fluid Dynamics (CFD) can simulate the behavior of this compound in industrial-scale reactors, optimizing production and use in green chemical processes. ijcce.ac.ir Molecular dynamics simulations could predict how it self-assembles into supramolecular structures or how it interacts with polymer matrices or nanoparticle surfaces, guiding the design of new materials. Furthermore, docking and quantum mechanics/molecular mechanics (QM/MM) simulations can provide deep insights into its binding and catalytic conversion within enzyme active sites, aiding in the design of inhibitors or modified enzymes. nih.govresearchgate.net

Table 3: Application of Advanced Computational Methods to this compound Research
Computational MethodSpecific ApplicationResearch Goal
Density Functional Theory (DFT)Modeling reaction mechanisms for synthesis and degradation. nih.govGuiding catalyst design and understanding stability.
Molecular Dynamics (MD)Simulating self-assembly and interactions with surfaces. researchgate.netDesigning functional materials and nanostructures.
QM/MM SimulationsModeling enzyme-substrate interactions at the active site. nih.govDesigning enzyme inhibitors or bio-inspired catalysts.
Machine Learning/AIPredicting novel reaction sites and potential bioactivities. xenosite.orgAccelerating the discovery of new derivatives and applications.

Q & A

Q. What are the established synthesis methods for N-(Carboxyaminomethyl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves the reaction of substituted amines with carbonylating agents like phosgene derivatives or isocyanates. For example, solvent choice (e.g., aqueous vs. organic) and catalyst type (e.g., Lewis acids) critically affect reaction kinetics and purity. Evidence from urea derivatives shows that water as a solvent can accelerate reactions by stabilizing intermediates, while inert atmospheres minimize side reactions . Optimization should include iterative testing of temperature (40–80°C), pH (6–8), and stoichiometric ratios, validated via HPLC or GC-MS for yield quantification.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer: Full characterization requires a combination of:

  • 1H/13C NMR to confirm backbone structure and substituent positions .
  • IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Elemental analysis or X-ray crystallography for crystalline derivatives. Data should be cross-referenced with literature values for analogous urea compounds to detect anomalies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

  • Use of fume hoods and glove boxes to avoid inhalation/contact with dust or vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Emergency response plans for spills, including neutralization with weak acids (e.g., citric acid) and disposal via certified hazardous waste channels.

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer: Conduct systematic solubility tests in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should monitor degradation under:

  • Temperature gradients (e.g., 4°C, 25°C, 40°C) over 72 hours.
  • pH ranges (3–10) to simulate biological or environmental conditions.
  • Light exposure (UV/visible) to assess photolytic breakdown. Data should be analyzed via Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Computational modeling (DFT or MD simulations) can map transition states and activation energies. For example, the carboxyaminomethyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the urea carbonyl. Kinetic studies under pseudo-first-order conditions, monitored by stopped-flow spectroscopy, reveal rate constants (k) dependent on substituent electronic parameters (Hammett σ values) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for novel this compound derivatives?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamer interconversion) or impurities. Strategies include:

  • Variable-temperature NMR to identify slow-exchange conformers.
  • 2D NMR (COSY, HSQC) to assign coupling patterns and verify connectivity.
  • Doping experiments with known impurities to replicate anomalous signals. Cross-validation with X-ray structures or computational NOE predictions is critical .

Q. What advanced applications does this compound have in materials science or drug discovery?

Methodological Answer: In materials science, it serves as a precursor for:

  • Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form porous networks, characterized by BET surface area analysis .
  • Polymer crosslinkers : Evaluate thermo-mechanical stability via DSC and TGA. In drug discovery, screen for bioactivity using high-throughput assays (e.g., kinase inhibition) and ADMET profiling (e.g., microsomal stability tests) .

Q. What methodologies are used to evaluate the environmental impact of this compound degradation byproducts?

Methodological Answer: Perform aerobic/anaerobic biodegradation studies in simulated ecosystems (OECD 301/302 guidelines). Analyze metabolites via LC-QTOF-MS and assess toxicity using Daphnia magna or algae growth inhibition tests . Computational tools like ECHA’s QSAR models predict ecotoxicity endpoints for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.